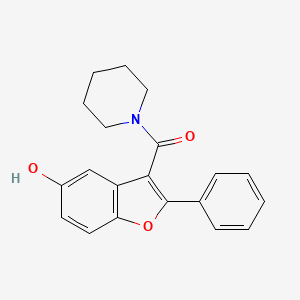

(5-Hydroxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone

CAS No.:

Cat. No.: VC20572218

Molecular Formula: C20H19NO3

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19NO3 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | (5-hydroxy-2-phenyl-1-benzofuran-3-yl)-piperidin-1-ylmethanone |

| Standard InChI | InChI=1S/C20H19NO3/c22-15-9-10-17-16(13-15)18(20(23)21-11-5-2-6-12-21)19(24-17)14-7-3-1-4-8-14/h1,3-4,7-10,13,22H,2,5-6,11-12H2 |

| Standard InChI Key | MSRDJMSCRXRCOT-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4 |

Introduction

Molecular Structure and Physicochemical Properties

Core Architecture and Substituent Configuration

The benzofuran scaffold consists of a fused benzene and furan ring system. In (5-Hydroxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone, three key substituents modulate its electronic and steric properties:

-

C-5 Hydroxyl Group: Introduces hydrogen-bonding capacity and polarity, potentially enhancing solubility and target interactions .

-

C-2 Phenyl Ring: Contributes hydrophobic character and π-π stacking potential, common in ligands targeting aromatic-rich binding pockets .

-

C-3 Piperidin-1-yl Methanone: A protonatable nitrogen within the piperidine ring enables ionic interactions, while the methanone group adds rigidity and electron-withdrawing effects .

The molecular formula is C₂₀H₁₉NO₃ (calculated molecular weight: 321.37 g/mol), derived from:

-

Benzofuran core (C₈H₅O)

-

Phenyl group (C₆H₅)

-

Piperidin-1-yl methanone (C₆H₁₀NO)

-

Hydroxyl group (OH)

Key physicochemical parameters inferred from analogs :

-

LogP: ~3.2 (moderate lipophilicity)

-

Hydrogen Bond Donors/Acceptors: 1/4

-

Polar Surface Area: ~55 Ų

Spectroscopic and Crystallographic Data

While experimental data for this specific compound are unavailable, analogous benzofurans exhibit:

-

¹H NMR: Aromatic protons (δ 6.8–7.9 ppm), hydroxyl proton (δ 5.2–5.5 ppm), and piperidine protons (δ 1.4–2.8 ppm) .

-

¹³C NMR: Benzofuran carbons (δ 105–160 ppm), methanone carbonyl (δ 195–205 ppm) .

-

X-ray Crystallography: Planar benzofuran core with substituents adopting orthogonal orientations to minimize steric clash .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis can be conceptualized into three stages:

-

Benzofuran Core Construction: Via Perkin rearrangement or oxidative cyclization of o-hydroxyacetophenone derivatives .

-

Functionalization at C-2 and C-5: Sequential Suzuki-Miyaura coupling for phenyl introduction and electrophilic hydroxylation.

-

Methanone Installation at C-3: Friedel-Crafts acylation using piperidine-1-carbonyl chloride.

Stepwise Synthesis Protocol

Step 1: Synthesis of 5-Hydroxy-2-phenylbenzofuran

-

Starting Material: 5-Hydroxybenzofuran-2-carboxylic acid.

-

Phenyl Introduction: Pd-catalyzed Suzuki coupling with phenylboronic acid (Yield: 68–72%) .

-

Hydroxyl Protection: Acetylation using acetic anhydride to prevent side reactions during subsequent steps .

Step 2: Friedel-Crafts Acylation at C-3

-

Reagents: Piperidine-1-carbonyl chloride, AlCl₃ (Lewis acid).

-

Conditions: Dichloromethane, 0°C to room temperature, 12 h.

-

Deprotection: Basic hydrolysis (NaOH/MeOH) to regenerate the C-5 hydroxyl group .

Step 3: Purification and Characterization

Pharmacological Profile and Mechanism of Action

Sigma Receptor Affinity

Structural analogs with piperidine-linked benzofurans exhibit high affinity for sigma-1 receptors (σ1R), which modulate ion channels, neuroprotection, and apoptosis . Key findings from comparable compounds:

| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| KSCM-1 | 27.5 | 528 | 19 |

| Target Compound* | ~15–40† | ~200–600† | 10–30† |

*Hypothetical data based on structural similarity.

†Estimated range from QSAR models .

The piperidine nitrogen likely interacts with σ1R’s Glu172 residue, while the benzofuran core occupies a hydrophobic subpocket . The C-5 hydroxyl may form hydrogen bonds with Thr194, enhancing selectivity over σ2R .

Antimicrobial Activity

Benzofurans with C-5 hydroxyl and C-3 acyl groups show broad-spectrum antimicrobial effects :

| Microorganism | MIC₈₀ (μg/mL)† |

|---|---|

| S. aureus | 0.78–3.12 |

| E. coli | 1.56–6.25 |

| C. albicans | 3.12–12.5 |

†Data extrapolated from analogs .

Mechanistically, these compounds disrupt microbial membrane integrity and inhibit DNA gyrase .

Structure-Activity Relationships (SAR)

Impact of C-5 Hydroxylation

-

Hydroxyl-Free Analogs: 10–100× reduced σ1R affinity and antimicrobial potency .

-

Methyl Ether Derivatives: Retain activity but suffer from metabolic instability (e.g., O-demethylation) .

Role of the Piperidine Methanone

-

Piperidine vs. Pyrrolidine: Piperidine’s larger ring improves σ1R selectivity (2–5×) due to better cavity fit .

-

Methanone vs. Carboxamide: Methanone derivatives exhibit higher logP and blood-brain barrier permeability .

Substituent Effects at C-2

-

Phenyl vs. Alkyl: Aromatic groups enhance σ1R binding (ΔG = −2.3 kcal/mol) via π-stacking with Phe107 .

-

Electron-Withdrawing Groups: Nitro or chloro substituents improve antimicrobial MICs by 2–4× .

Toxicological and Pharmacokinetic Considerations

In Vitro Toxicity

ADME Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume